molecular formula C17H12ClFN2O3S B2524116 4-(4-chloro-2-methoxy-5-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide CAS No. 1226453-65-1

4-(4-chloro-2-methoxy-5-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Cat. No.: B2524116
CAS No.: 1226453-65-1
M. Wt: 378.8
InChI Key: PRPCYGHCOQVLLW-UHFFFAOYSA-N
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Description

This compound is a benzothiazine derivative characterized by a 1,4-benzothiazine core substituted with a 4-chloro-2-methoxy-5-methylphenyl group at position 4, a fluorine atom at position 6, and a carbonitrile group at position 2. The 1,1-dioxide moiety indicates sulfonyl groups at positions 1 and 1', contributing to its electronic and steric properties.

Properties

IUPAC Name

4-(4-chloro-2-methoxy-5-methylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O3S/c1-10-5-14(16(24-2)7-13(10)18)21-9-12(8-20)25(22,23)17-4-3-11(19)6-15(17)21/h3-7,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPCYGHCOQVLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-chloro-2-methoxy-5-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a synthetic compound belonging to the benzothiazine class. This compound exhibits a unique structure that combines a benzothiazine core with various functional groups, including chloro, methoxy, and fluoro substitutions. These modifications contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 4-(4-chloro-2-methoxy-5-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is C17H15ClF N3O2S. Its molecular weight is approximately 353.83 g/mol. The presence of multiple functional groups enhances its potential interactions with biological targets.

Biological Activities

Research indicates that compounds within the benzothiazine class exhibit significant biological activities, including:

  • Antitumor Activity : Similar derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds with structural similarities have demonstrated IC50 values indicating effective cytotoxicity against various cancer cell lines .
  • Anti-inflammatory Effects : The compound's interactions with enzymes involved in inflammatory pathways suggest potential applications in treating inflammatory diseases. Studies have shown that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Antidiabetic Properties : The compound has been linked to the modulation of potassium channels (K(ATP)) and insulin release from pancreatic beta cells. This suggests its potential utility in managing metabolic disorders like diabetes .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Ion Channels : Research indicates that it can open K(ATP) channels, influencing cellular excitability and insulin secretion.
  • Enzymatic Interactions : The compound has shown efficacy in inhibiting enzymes such as aldose reductase and COX, which are involved in glucose metabolism and inflammation, respectively.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar benzothiazine derivatives:

  • Antitumor Activity : A study reported that related compounds exhibited significant cytotoxic effects on cancer cell lines with IC50 values ranging from 6.26 μM to 10 μM against HCC827 and NCI-H358 cells .
  • Anti-inflammatory Studies : Another study highlighted that derivatives showed inhibition of COX enzymes, suggesting their potential as anti-inflammatory agents.
  • Diabetes Management : In vitro studies demonstrated that certain benzothiazine derivatives could effectively inhibit insulin release from pancreatic beta cells, indicating their role in diabetes treatment.

Comparative Analysis

The following table summarizes the biological activities of selected compounds structurally related to 4-(4-chloro-2-methoxy-5-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide:

Compound NameAntitumor Activity (IC50 μM)Anti-inflammatory ActivityAntidiabetic Effect
Compound A6.26 (HCC827)COX InhibitionK(ATP) Modulation
Compound B10.00 (NCI-H358)COX InhibitionInsulin Release Inhibition
Target CompoundTBDTBDTBD

Scientific Research Applications

Medicinal Chemistry Applications

Research indicates that compounds in the benzothiazine class exhibit significant biological activities , including:

Anti-inflammatory Effects

Studies have shown that derivatives similar to this compound can inhibit inflammatory pathways. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Antitumor Activity

The compound has demonstrated cytotoxic effects against various cancer cell lines. Notably, it has been effective against human epidermoid carcinoma (A431) and colorectal cancer (HT29), with IC50 values comparable to established chemotherapeutics.

Antidiabetic Properties

Research suggests that this compound can modulate potassium channels (K(ATP)) in pancreatic beta cells, potentially inhibiting insulin release. This mechanism indicates its application in treating metabolic disorders like diabetes.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

Cytotoxicity Assays

In vitro studies have demonstrated significant cytotoxic effects against human cancer cell lines. For example:

  • A431 Cell Line : Exhibited an IC50 value indicating strong cytotoxicity.
  • HT29 Cell Line : Similar cytotoxicity was observed, reinforcing its potential as an anticancer agent.

Antimicrobial Studies

The compound has shown antimicrobial properties against Gram-positive bacteria. In vitro tests indicated effectiveness against strains such as Staphylococcus aureus, suggesting potential as an antibiotic agent.

Mechanistic Studies

Molecular docking studies revealed that the compound interacts with specific protein targets involved in cell proliferation and apoptosis pathways. This interaction may explain its anticancer effects and provides a basis for further exploration in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzothiazine derivatives from the provided evidence. Key differences in substituents, molecular properties, and impurity profiles are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Functional Groups Relative Retention Time (nm) Relative Response Factor (F) Impurity Limit (w/w, %)
Target: 4-(4-chloro-2-methoxy-5-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide 4-(4-Cl-2-MeO-5-MePh), 6-F, 2-CN C₁₈H₁₃ClFN₂O₃S 413.8 (calc.) Carbonitrile, sulfonyl, chloro, methoxy N/A N/A N/A
Analog 1: 4-Hydroxy-2-methyl-N-(N'-methyl-5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide 2-Me, 4-OH, carboxamide-linked thiazole C₁₆H₁₆N₃O₄S₂ 402.4 Hydroxy, carboxamide, sulfonyl 350 1.9 1.0
Analog 2: methyl 6-fluoro-4-(4-fluoro-2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide 4-(4-F-2-MePh), 6-F, 2-COOMe C₁₇H₁₃F₂NO₄S 365.4 Methyl ester, sulfonyl, fluoro N/A N/A N/A

Key Observations:

Structural Variations and Pharmacological Implications: The target compound features a carbonitrile group at position 2, which is more electron-withdrawing than the carboxamide (Analog 1) or methyl ester (Analog 2). This could enhance metabolic stability compared to ester-containing analogs . Analog 1’s hydroxy group and thiazole-linked carboxamide suggest hydrogen-bonding capacity, which may influence receptor binding—a feature absent in the target compound .

Impurity and Stability Profiles :

  • Analog 1 has a high relative response factor (F = 1.9) and an impurity limit of 1.0% (w/w), indicating its significance as a degradation product or synthetic intermediate in meloxicam-related processes . The target compound’s impurity profile remains uncharacterized in the evidence.

Molecular Weight and Physicochemical Properties :

  • The target’s higher molecular weight (413.8 vs. 365.4 for Analog 2) correlates with its larger substituents, which may affect solubility and bioavailability.

Notes on Evidence Utilization

: Focuses on meloxicam-related impurities, providing insight into benzothiazine stability and analytical parameters. The target compound’s lack of a hydroxy or carboxamide group may reduce its similarity to these analogs.

: Highlights a fluorinated benzothiazine ester with a comparable core but distinct substituents. The methyl ester vs. carbonitrile substitution underscores differences in electronic effects and metabolic pathways.

Q & A

Basic: What analytical methods are recommended for confirming the molecular structure and purity of this compound?

Answer:

  • X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for unambiguous structural confirmation, especially for resolving stereochemical ambiguities in the benzothiazine core and substituent orientations .
  • HPLC-UV analysis with a C18 column and mobile phase (e.g., acetonitrile/water gradient) can assess purity. Reference retention times and relative response factors from pharmacopeial standards for benzothiazine derivatives (e.g., meloxicam-related compounds) to optimize separation parameters .
  • Spectroscopic validation (e.g., 1H^{1}\text{H}/13C^{13}\text{C} NMR, FT-IR) should align with predicted chemical shifts for key functional groups (e.g., sulfone at 1,1-dioxide, fluoro substituent at C6).

Basic: What synthetic strategies are effective for introducing the carbonitrile group at the benzothiazine 2-position?

Answer:

  • Nucleophilic cyanation : React a brominated or iodinated benzothiazine precursor with CuCN or KCN under reflux in polar aprotic solvents (e.g., DMF). Monitor reaction progress via TLC to avoid over-cyanation.
  • Pd-catalyzed cross-coupling : Use a pre-functionalized boronic ester or zinc reagent at the 2-position with cyanating agents (e.g., Zn(CN)2_2) in the presence of Pd(PPh3_3)4_4. This method is advantageous for regioselectivity .

Advanced: How can researchers resolve contradictions between experimental spectroscopic data and computational predictions (e.g., NMR shifts)?

Answer:

  • Multi-technique cross-validation : Combine high-field NMR (≥500 MHz) with 2D techniques (e.g., HSQC, HMBC) to assign proton-carbon correlations. Compare results with density functional theory (DFT) -calculated shifts (e.g., B3LYP/6-311+G(d,p) basis set) to identify discrepancies arising from solvent effects or conformational flexibility .
  • Dynamic NMR studies : For fluxional behavior (e.g., hindered rotation of the methoxy group), perform variable-temperature NMR to detect coalescence effects.

Advanced: What methodologies are suitable for studying substituent electronic effects on the benzothiazine core’s reactivity?

Answer:

  • Hammett analysis : Synthesize analogs with varying electron-donating/withdrawing groups (e.g., -OCH3_3, -F) and measure reaction rates (e.g., nucleophilic aromatic substitution) to derive σ+^+ values. Correlate with computed Hirshfeld charges or Fukui indices for electrophilic/nucleophilic sites .
  • C–H functionalization : Use Pd-catalyzed protocols to modify substituents directly. For example, introduce trifluoromethyl or ethoxycarbonyl groups via directed ortho-metalation, leveraging steric and electronic guidance from existing substituents .

Advanced: How can crystallographic data inform the design of derivatives with improved stability or activity?

Answer:

  • Intermolecular interaction mapping : Analyze crystal packing using Mercury software to identify key non-covalent interactions (e.g., π-π stacking between aromatic rings, hydrogen bonds involving sulfone oxygen).
  • Torsion angle optimization : Adjust substituents (e.g., methoxy orientation) to minimize steric clashes in the solid state, which may correlate with solution-phase conformational stability. Refinement with SHELXL ensures accurate bond-length and angle measurements .

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

Answer:

  • Column chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate → dichloromethane/methanol) to separate polar byproducts (e.g., unreacted starting materials).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data from thermal analysis (DSC/TGA). Monitor crystal growth under controlled cooling rates.

Advanced: How can researchers validate the electronic environment of the sulfone group (1,1-dioxide) experimentally?

Answer:

  • X-ray photoelectron spectroscopy (XPS) : Measure binding energies of sulfur 2p orbitals; sulfone groups typically exhibit peaks near 168–170 eV.
  • Raman spectroscopy : Identify symmetric/asymmetric stretching modes of the S=O bonds (expected at ~1150 cm1^{-1} and ~1350 cm1^{-1}, respectively). Compare with computed vibrational spectra .

Basic: What stability-indicating assays are recommended for long-term storage studies?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via LC-MS and compare with pharmacopeial impurity profiles for structurally related benzothiazines .
  • Kinetic stability assays : Perform Arrhenius plot analysis using HPLC data to predict shelf life under accelerated conditions.

Advanced: How can the fluorine atom at C6 influence the compound’s electronic properties and reactivity?

Answer:

  • Electrostatic potential (ESP) maps : Use DFT to visualize electron-deficient regions induced by fluorine’s -I effect. This can guide predictions of nucleophilic attack sites.
  • 19F^{19}\text{F} NMR titration : Study binding interactions with biological targets (e.g., enzymes) by observing chemical shift perturbations, leveraging fluorine’s sensitivity to local environments .

Advanced: What strategies mitigate challenges in synthesizing the 4-(4-chloro-2-methoxy-5-methylphenyl) substituent?

Answer:

  • Directed ortho-metalation : Use a methoxy group as a directing agent to introduce chloro and methyl groups sequentially on the phenyl ring. Protect reactive sites with TEMPO during lithiation to prevent over-substitution .
  • Cross-coupling : Employ Suzuki-Miyaura reactions with a pre-functionalized aryl boronic ester containing chloro, methoxy, and methyl groups. Optimize Pd catalyst loading (e.g., Pd(OAc)2_2/SPhos) to minimize homocoupling byproducts .

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